molecular formula C17H21NO3S B10978793 N-(2-tert-butylphenyl)-4-methoxybenzenesulfonamide

N-(2-tert-butylphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B10978793
M. Wt: 319.4 g/mol
InChI Key: ATABXAPQTMXKFH-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-4-methoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a tert-butyl group attached to a phenyl ring, which is further connected to a methoxybenzenesulfonamide moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-4-methoxybenzenesulfonamide typically involves the reaction of 2-tert-butylaniline with 4-methoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of high-purity starting materials and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-4-methoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiols.

Scientific Research Applications

N-(2-tert-butylphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-tert-butylphenyl)-4-methoxybenzenesulfonamide is unique due to the presence of both the tert-butyl and methoxy groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H21NO3S

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-tert-butylphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C17H21NO3S/c1-17(2,3)15-7-5-6-8-16(15)18-22(19,20)14-11-9-13(21-4)10-12-14/h5-12,18H,1-4H3

InChI Key

ATABXAPQTMXKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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